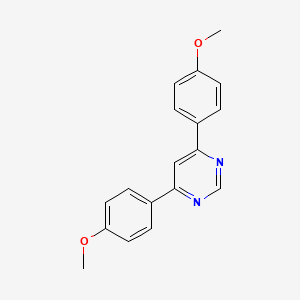

4,6-Bis(4-methoxyphenyl)pyrimidine

Vue d'ensemble

Description

4,6-Bis(4-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to 4,6-bis(4-methoxyphenyl)pyrimidine exhibit significant anti-inflammatory effects. These compounds can inhibit the production of nitric oxide (NO) and prostaglandin E2, which are key mediators in inflammatory processes. This makes them potential candidates for treating various inflammatory diseases such as arthritis, psoriasis, and asthma . The ability to simultaneously reduce the production of these signaling molecules suggests a dual-action mechanism that could be beneficial in therapeutic settings.

1.2 Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown efficacy against several types of cancer, including hematologic malignancies like leukemia and solid tumors such as breast and prostate cancer. The mechanism involves antiproliferative effects and immunomodulation, which may enhance the body’s ability to fight cancer cells .

1.3 Enzyme Inhibition

Studies have also highlighted the potential of this compound as an inhibitor of specific enzymes involved in cancer progression, such as xanthine oxidase and ALOX15. These enzymes are crucial in metabolic pathways that can lead to increased oxidative stress and inflammation, both of which are associated with cancer development .

Synthesis and Functionalization

2.1 Synthetic Pathways

The synthesis of this compound typically involves multistep reactions that can include condensation reactions followed by functional group modifications. For instance, a recent method described a straightforward approach for regioselective functionalization using cesium carbonate under mild conditions, yielding high percentages of desired products . This highlights the compound's versatility in chemical synthesis.

2.2 Regioselective Functionalization

A notable advancement is the development of methods for the regioselective functionalization of pyrimidine derivatives. Such methodologies enhance the compound's applicability by allowing for the introduction of various functional groups that can modify its biological activity or improve its pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound showed significant inhibition of NO production in vitro, correlating with reduced inflammatory markers in animal models .

- Anticancer Evaluation : Another research effort involved testing various derivatives against human cancer cell lines (e.g., A549 for lung cancer), revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in disease pathways. Such studies help predict their efficacy and guide future design efforts for more potent analogs .

Analyse Des Réactions Chimiques

Key Reaction Parameters (Table 1) :

| Entry | Promoter | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 5% HCl | DMF | 38 |

| 2 | PTSA | DMF | 25 |

| 3 | ZnCl<sub>2</sub> | DMF | 59 |

| 4 | BF<sub>3</sub>·Et<sub>2</sub>O | DMF | 57 |

| 5 | TMSCl | DMF/CH<sub>3</sub>CN | 88 |

Mechanism : TMSCl activates the carbonyl groups of the arylketone and aldehyde, facilitating nucleophilic attack by urea. Subsequent cyclization and dehydration yield the pyrimidinone core .

Regioselective O-Alkylation

The compound undergoes efficient O-alkylation with diverse electrophiles under mild, catalyst-free conditions using Cs<sub>2</sub>CO<sub>3</sub> in DMF . Propargyl bromide, benzyl bromide, and allyl bromide demonstrate high selectivity for O- over N-alkylation (81–91% yields).

Scope of Alkylating Agents (Table 2) :

| Alkylating Agent | Product Structure | Yield (%) |

|---|---|---|

| Propargyl bromide | O-Propargyl derivative | 91 |

| Allyl bromide | O-Allyl derivative | 87 |

| Benzyl bromide | O-Benzyl derivative | 85 |

| Propyl bromide | O-Propyl derivative | 81 |

Mechanistic Insights :

-

DFT studies reveal a lower energy barrier for O-alkylation (ΔG<sup>‡</sup> = 16.6 kcal/mol) compared to N-alkylation (ΔG<sup>‡</sup> = 20.1 kcal/mol) .

-

Cs<sub>2</sub>CO<sub>3</sub> stabilizes the deprotonated oxygen via a Cs–O coordination complex , directing electrophilic attack to the oxygen atom (Fig. 1) .

Structural and Spectroscopic Validation

Propriétés

Formule moléculaire |

C18H16N2O2 |

|---|---|

Poids moléculaire |

292.3 g/mol |

Nom IUPAC |

4,6-bis(4-methoxyphenyl)pyrimidine |

InChI |

InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-18(20-12-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |

Clé InChI |

JMJBXGKGOYAYNI-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=C(C=C3)OC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.